molecular formula C15H13ClN2S B2933103 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole CAS No. 54906-46-6

2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2933103
CAS No.: 54906-46-6
M. Wt: 288.79
InChI Key: KNTHISZJGLCSDZ-UHFFFAOYSA-N
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Description

2-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a sulfur-containing side chain at the 2-position of the benzodiazole core. The substituent comprises a methylsulfanyl group linked to a 2-chlorophenyl moiety. This structural motif is significant in medicinal chemistry due to the benzimidazole scaffold’s versatility in binding biological targets, while the chlorophenyl group may enhance lipophilicity and electronic interactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-12-6-2-1-5-11(12)9-19-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTHISZJGLCSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptomethyl-1H-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, sodium hydride, and DMF.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted benzodiazoles.

    Substitution: Amino-substituted or thiol-substituted benzodiazoles.

Scientific Research Applications

2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
  • Structure: A phenoxyethylsulfanyl group replaces the 2-chlorophenylmethylsulfanyl chain.
  • The phenoxyethyl group introduces an ether linkage, increasing hydrophilicity compared to the target compound’s chlorinated aromatic system.
  • Molecular Weight : 284.38 g/mol (vs. ~318.8 g/mol for the target compound), suggesting differences in membrane permeability .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole ()
  • Structure: A chlorine atom is added at the 5-position of the benzimidazole core, alongside the phenoxyethylsulfanyl side chain.
  • Dual chlorine atoms (core and side chain) may increase molecular weight (347.8 g/mol) and lipophilicity compared to the target compound .
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole ()
  • Structure : The 2-chlorophenyl group is directly attached to the benzimidazole core without a sulfanyl linker.
  • Key Differences :
    • Direct attachment eliminates the methylsulfanyl spacer, reducing conformational flexibility.
    • The absence of a sulfur atom may decrease susceptibility to oxidation compared to the target compound .

Sulfur-Linkage Modifications

2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole ()
  • Structure : A bis-benzimidazole system connected via a methylsulfanyl bridge.
  • Key Differences :
    • Dual benzimidazole cores increase molecular complexity and weight (463.5 g/mol), likely reducing bioavailability.
    • The extended structure may enable multi-target interactions but complicates synthesis .
2-{[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-1,3-benzodiazole ()
  • Structure : A pyridinylmethylsulfanyl group replaces the chlorophenylmethyl chain, with a trifluoromethyl group on the benzodiazole core.
  • Key Differences: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-Chlorophenylmethylsulfanyl-methyl ~318.8 Chlorine enhances lipophilicity; sulfur spacer allows flexibility.
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole Phenoxyethylsulfanyl 284.38 Ether linkage increases hydrophilicity.
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole 5-Cl + phenoxyethylsulfanyl ~347.8 Dual chlorine atoms increase metabolic stability.
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole Direct 2-chlorophenyl attachment ~258.7 Rigid structure; no sulfur oxidation risk.
2-{[(4-Methoxy-3-methylpyridin-2-yl)methyl]sulfanyl}-6-(trifluoromethyl)-1H-1,3-benzodiazole Pyridinylmethylsulfanyl + CF3 ~383.8 Trifluoromethyl improves stability; pyridine enables H-bonding.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The target compound’s chlorophenyl group increases logP compared to non-halogenated analogs.
  • Metabolic Stability : Sulfur atoms in the linker may undergo oxidation, whereas trifluoromethyl groups () resist metabolic degradation .
  • Solubility: Phenoxyethylsulfanyl analogs () exhibit higher aqueous solubility due to ether oxygen .

Biological Activity

The compound 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a benzodiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C10H10ClN2S
  • IUPAC Name : 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole

1. Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-715.5
A54920.3
Caco-229.8

In vitro studies indicated that the presence of the chloro group enhances the cytotoxicity of the compound compared to similar structures without this substituent.

2. Antimicrobial Activity

The compound has exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored in models of neurodegenerative diseases. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.

Table 3: AChE Inhibition Data

CompoundIC50 (µM)Reference
2-Chlorobenzodiazole12.5
Donepezil4.8

The results indicate that while the compound is less potent than Donepezil, it still possesses significant inhibitory activity against AChE.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines : A study assessed the effects of the compound on MCF-7 and A549 cells, demonstrating a dose-dependent reduction in cell viability.
  • Neuroprotection in Animal Models : In an animal model for Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced neuroinflammation markers.

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